molecular formula C6H6BrN3O B112143 N-(5-Bromopyrimidin-2-yl)acetamide CAS No. 180530-15-8

N-(5-Bromopyrimidin-2-yl)acetamide

Cat. No. B112143
M. Wt: 216.04 g/mol
InChI Key: LKFUSWVVQGECDI-UHFFFAOYSA-N
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Description

“N-(5-Bromopyrimidin-2-yl)acetamide” is a chemical compound with the CAS Number: 180530-15-8 . It has a molecular weight of 216.04 and its molecular formula is C6H6BrN3O . The IUPAC name for this compound is N-(5-bromo-2-pyrimidinyl)acetamide .


Molecular Structure Analysis

The InChI code for “N-(5-Bromopyrimidin-2-yl)acetamide” is 1S/C6H6BrN3O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,1H3, (H,8,9,10,11) . The asymmetric unit of a similar compound, C7H7BrN2O, contains two molecules, in one of which the methyl H atoms are disordered over two orientations in a 0.57 (3):0.43 (3) ratio .


Physical And Chemical Properties Analysis

“N-(5-Bromopyrimidin-2-yl)acetamide” is a solid at room temperature . It should be stored in a dry place at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The synthesis of novel sulfonamide derivatives using 2-bromo-N-(phenylsulfonyl)acetamide derivatives has been explored, yielding compounds with significant antimicrobial activity. These derivatives, including aminothiazole, amino-oxazole, quinazoline-2-yl, and others, have shown good activity against various strains, with some compounds displaying high activity levels (Fahim & Ismael, 2019).

Anticonvulsant Agents

  • A study aimed at synthesizing new (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives as potential anticonvulsants. These derivatives showed moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. The study highlights the synthesis process and the structural characterization of these compounds (Severina et al., 2020).

FLAP Inhibitor Labeling

  • Research on the synthesis of a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, labeled with carbon-14 and deuterium, has been conducted. This inhibitor is noted for its excellent pharmacokinetics properties, showcasing the utility of N-(5-Bromopyrimidin-2-yl)acetamide derivatives in developing targeted therapies (Latli et al., 2015).

Vibrational Spectroscopic Signatures

  • A study on the vibrational spectroscopic signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide aimed to characterize antiviral active molecules through Raman and Fourier transform infrared spectroscopy. The research provides insight into the stereo-electronic interactions and stability of the molecule, offering a basis for understanding the action mechanism of similar compounds (Jenepha Mary, Pradhan, & James, 2022).

Antitumor Activity

  • The design, synthesis, and biological evaluation of novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides for their antitumor activities in vitro indicate that some compounds exhibited potent antiproliferative activity against human cervical and lung cancer cell lines. This study underscores the potential of N-(5-Bromopyrimidin-2-yl)acetamide derivatives in cancer therapy (Wu et al., 2017).

Safety And Hazards

“N-(5-Bromopyrimidin-2-yl)acetamide” is considered harmful by inhalation, in contact with skin, and if swallowed . The safety information pictograms indicate that it is a warning (GHS07) . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

N-(5-bromopyrimidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFUSWVVQGECDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626695
Record name N-(5-Bromopyrimidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromopyrimidin-2-yl)acetamide

CAS RN

180530-15-8
Record name N-(5-Bromopyrimidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetamido-5-bromopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-aminopyrimidine (2.0 g, 11.5 mmole) in CH2Cl2 (75 mL) at RT was added 2,6-lutidine (2.7 mL, 23.0 mmole) followed by acetyl chloride (0.99 g, 12.6 mmole). After stirring for 8 hours, the reaction solution was concentrated under vacuum. The remaining residue was dissolved EtOAc (200 mL), washed with H2O (100 mL) and brine, and dried over Na2SO4. Flash chromatography on silica gel (95:5 CHCl3/MeOH) and drying under high vacuum gave the title compound (1.74 g, 70%) as a yellow solid: MS (ES) m/e 217 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
Yield
70%

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